Nelipepimut-S

概要

説明

KIFGSLAFLは、ヒトHER2タンパク質、特にアミノ酸配列369-377に由来するペプチドです。このペプチドは、特にがん免疫療法の文脈において、免疫学的研究によく使用されます。 抗原特異的T細胞の刺激において役割を果たすことが知られており、がん細胞に対する免疫応答の研究において貴重なツールとなっています .

準備方法

合成経路および反応条件

KIFGSLAFLペプチドは、固相ペプチド合成(SPPS)を使用して合成できます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に添加することを伴います。このプロセスは通常、合成中のアミノ基を一時的に保護するためにFmoc(9-フルオレニルメトキシカルボニル)化学を使用します。 次に、ペプチドは樹脂から切断され、高速液体クロマトグラフィー(HPLC)を使用して精製されます .

工業生産方法

工業環境では、KIFGSLAFLの生産には大規模なSPPSが伴います。このプロセスは自動化されており、高収率と高純度が保証されます。ペプチドは、樹脂結合ペプチドがアミノ酸カップリング、洗浄、脱保護のサイクルを受ける反応器で合成されます。 合成後、ペプチドは切断、精製、凍結乾燥され、保管および流通のために準備されます .

化学反応の分析

反応の種類

KIFGSLAFLは、主にペプチド結合の形成と切断反応を起こします。また、メチオニン残基の酸化や、存在する場合、ジスルフィド結合の還元などの官能基を含む反応にも参加できます。

一般的な試薬および条件

カップリング試薬: HBTU(O-ベンゾトリアゾール-N,N,N',N'-テトラメチル-ウロニウム-ヘキサフルオロ-リン酸)、DIC(N,N'-ジイソプロピルカルボジイミド)

脱保護試薬: Fmoc除去のためのピペリジン

切断試薬: 樹脂からのペプチド切断のためのTFA(トリフルオロ酢酸)

主要な生成物

これらの反応の主要な生成物は、KIFGSLAFLペプチド自体です。 副生成物には、切断されたペプチドまたは脱保護が不完全なペプチドが含まれる可能性があり、これは通常、精製中に除去されます .

科学的研究の応用

Phase I/II Trials

Early-phase clinical trials have demonstrated the safety and immunogenicity of Nelipepimut-S. In a combined analysis of these trials, the vaccine was shown to significantly stimulate HER2-specific immunity, with a recurrence rate of 5.6% in vaccinated patients compared to 14.2% in controls (p=0.04) .

Phase III Trial - PRESENT Study

The Phase III PRESENT study evaluated this compound in patients with early-stage, node-positive breast cancer expressing low to intermediate levels of HER2. Although the study was ultimately discontinued due to futility—showing no significant difference in disease-free survival (DFS) between the treatment and control groups at 16 months —it provided valuable insights into the vaccine's safety profile. The most common adverse events were injection site reactions, which were manageable and similar across treatment arms .

Early-Stage Breast Cancer

This compound has been primarily tested in early-stage breast cancer settings. In trials involving patients with node-positive disease, it was administered post-surgery to prevent recurrence. Despite the overall results indicating no significant benefit in DFS compared to placebo, subset analyses suggested potential advantages when combined with trastuzumab for certain patient populations .

Ductal Carcinoma In Situ (DCIS)

The ongoing VADIS study is investigating the use of this compound in patients with DCIS before definitive surgery. This neo-adjuvant approach aims to assess immune response and safety prior to surgical intervention .

Safety Profile

Across multiple studies, this compound has exhibited a favorable safety profile, with most adverse events being mild and related to injection site reactions such as erythema and induration . No significant cardiac toxicity has been reported, which is particularly relevant given the cardiac risks associated with other HER2-targeted therapies.

Data Summary Table

| Study Name | Phase | Population | Key Findings | Status |

|---|---|---|---|---|

| Phase I/II Trials | I/II | High-risk breast cancer | Recurrence: 5.6% vs 14.2% (p=0.04) | Completed |

| PRESENT Study | III | Node-positive HER2-low | No significant DFS difference; study discontinued | Discontinued |

| VADIS Study | II | DCIS patients | Assessing immune response pre-surgery | Ongoing |

作用機序

KIFGSLAFLは、抗原提示細胞上の主要組織適合複合体(MHC)クラスI分子に結合することにより、その効果を発揮します。この複合体は次にCD8+ T細胞によって認識され、抗原特異的細胞傷害性Tリンパ球(CTL)の活性化と増殖につながります。 これらのCTLは、HER2抗原を発現するがん細胞を標的とし、殺傷することができます .

類似化合物との比較

類似化合物

E75(HER2/neu 369-377): HER2タンパク質から誘導された別のペプチドで、類似の免疫学的用途に使用されます.

GP2(HER2/neu 654-662): HER2陽性腫瘍を標的とするがんワクチンで使用されるペプチド.

独自性

KIFGSLAFLは、その特定の配列とMHCクラスI分子に対する高い親和性によりユニークです。これは、強力なT細胞応答を刺激する上で特に効果的です。 E75やGP2などの他のペプチドと比較して、KIFGSLAFLは、がん免疫療法のプレ臨床および臨床試験で有望な結果を示しています .

生物活性

Nelipepimut-S, also known as E75, is a HER2-derived peptide vaccine primarily investigated for its immunotherapeutic potential in breast cancer. Its biological activity has been evaluated through various clinical trials, demonstrating its ability to stimulate an immune response against HER2-positive tumors. This article explores the biological activity of this compound, focusing on its immunogenicity, safety profile, and clinical efficacy.

Overview of this compound

Mechanism of Action : this compound targets the HER2 protein, which is overexpressed in some breast cancers. The vaccine is designed to elicit a T-cell mediated immune response specifically against HER2-expressing cells. It is typically administered in combination with granulocyte-macrophage colony-stimulating factor (GM-CSF) to enhance the immune response.

Phase I/II Trials

-

Safety and Immunogenicity :

- In early phase trials, this compound was shown to be safe and well-tolerated among breast cancer patients. Most adverse events were mild and included injection site reactions such as erythema (84.3%) and induration (55.8%) .

- A delayed-type hypersensitivity (DTH) reaction was utilized to assess immune responses, showing significant increases in induration at vaccination sites compared to controls (average induration: 13.7 mm vs. 1.7 mm for saline control; P < 0.001) .

-

Efficacy :

- The primary endpoint of disease recurrence was assessed in node-positive and high-risk node-negative breast cancer patients. The recurrence rate was notably lower in vaccinated patients (5.6%) compared to controls (14.2%; P = 0.04) after a median follow-up of 60 months .

- A significant proportion of patients developed HER2-specific immunity, as evidenced by DTH reactions and cytotoxic T lymphocyte activation .

Phase III Trials

- A randomized phase III trial (NCT01479244) aimed to evaluate the efficacy of this compound compared to placebo in preventing disease recurrence among patients with node-positive breast cancer expressing low or intermediate HER2 levels.

- Interim analysis revealed no significant difference in disease-free survival (DFS) between the this compound group and the placebo group at a median follow-up of 16.8 months . However, imaging detected a higher rate of recurrence events in the this compound arm (54.1% vs. 29.2% for placebo; P = 0.069), leading to early trial termination due to futility .

Immune Response Evaluation

The immune response elicited by this compound was characterized by:

- Cytotoxic T Lymphocyte Activation : Studies demonstrated that E75-stimulated cytotoxic T lymphocytes could effectively lyse HER2-expressing cancer cell lines in vitro .

- Pre-existing Immunity : Some patients exhibited pre-existing immune responses against the E75 peptide prior to vaccination, suggesting a potential for enhanced responsiveness upon vaccination .

Case Study 1: Node-Positive Breast Cancer

A cohort of patients with node-positive breast cancer received this compound along with GM-CSF as part of their adjuvant therapy. The study highlighted a significant reduction in recurrence rates compared to historical controls, emphasizing the vaccine's potential role in improving outcomes for high-risk patients.

Case Study 2: Ductal Carcinoma In Situ (DCIS)

The ongoing VADIS study examines the effectiveness of this compound in patients with DCIS, focusing on preoperative vaccination strategies to induce an antigen-specific immune response prior to definitive surgery . Preliminary results suggest promising immune activation, although final outcomes are still pending.

特性

Key on ui mechanism of action |

NeuVax is a HER2/neu peptide-based T-cell immunotherapy aimed at preventing disease recurrence and prolonging survival in cancer patients that have tumors which express the HER2/neu oncoprotein. To date, clinical study results have demonstrated that NeuVax significantly reduces the rate of cancer recurrence while showing minimal side effects. [Apthera Press release] |

|---|---|

CAS番号 |

160212-35-1 |

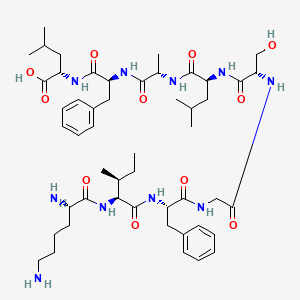

分子式 |

C50H78N10O11 |

分子量 |

995.2 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C50H78N10O11/c1-8-31(6)42(60-44(64)35(52)21-15-16-22-51)49(69)58-37(25-33-17-11-9-12-18-33)45(65)53-27-41(62)55-40(28-61)48(68)57-36(23-29(2)3)46(66)54-32(7)43(63)56-38(26-34-19-13-10-14-20-34)47(67)59-39(50(70)71)24-30(4)5/h9-14,17-20,29-32,35-40,42,61H,8,15-16,21-28,51-52H2,1-7H3,(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,57,68)(H,58,69)(H,59,67)(H,60,64)(H,70,71)/t31-,32-,35-,36-,37-,38-,39-,40-,42-/m0/s1 |

InChIキー |

AHOKKYCUWBLDST-QYULHYBRSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N |

正規SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)N |

外観 |

Solid powder |

Key on ui other cas no. |

160212-35-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

配列 |

KIFGSLAFL |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

E75 HER2 peptide HER2 (369-377) HER2 peptide (369-377) nelipepimut-5 nelipepimut-S |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。